molecular formula C22H26N4O4 B11644192 N,N'-bis[4-(acetylamino)phenyl]hexanediamide

N,N'-bis[4-(acetylamino)phenyl]hexanediamide

Cat. No.: B11644192
M. Wt: 410.5 g/mol
InChI Key: YXRDSNFAFGBTJW-UHFFFAOYSA-N
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Description

N,N’-bis[4-(acetylamino)phenyl]hexanediamide: is a synthetic organic compound characterized by the presence of two acetylamino groups attached to phenyl rings, which are further connected by a hexanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(acetylamino)phenyl]hexanediamide typically involves the reaction of 4-acetylaminophenylamine with hexanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis[4-(acetylamino)phenyl]hexanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[4-(acetylamino)phenyl]hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-bis[4-(acetylamino)phenyl]hexanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis[4-(acetylamino)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The acetylamino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-acetylamino)phenylacetamide
  • N-(4-acetylamino)phenyl)acetamide
  • N-(4-acetylamino)phenyl)acetamide

Comparison: N,N’-bis[4-(acetylamino)phenyl]hexanediamide is unique due to its hexanediamide linker, which provides additional flexibility and potential for interaction with various molecular targets. This distinguishes it from other similar compounds that may lack this structural feature and, consequently, may have different properties and applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N'-bis(4-acetamidophenyl)hexanediamide

InChI

InChI=1S/C22H26N4O4/c1-15(27)23-17-7-11-19(12-8-17)25-21(29)5-3-4-6-22(30)26-20-13-9-18(10-14-20)24-16(2)28/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

YXRDSNFAFGBTJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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